1H-Pyrrolo[2,3-d]pyrimidine-2,4-diamine
Overview
Description
1H-Pyrrolo[2,3-d]pyrimidine-2,4-diamine, also known as this compound, is a useful research compound. Its molecular formula is C6H7N5 and its molecular weight is 149.15 g/mol. The purity is usually 97%min.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Purines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Hybrid Catalysts in Synthesis
The pyranopyrimidine core, related to 1H-Pyrrolo[2,3-d]pyrimidine-2,4-diamine, serves as a crucial precursor for the medicinal and pharmaceutical industries due to its synthetic versatility and bioavailability. The development of substituted pyranopyrimidine scaffolds involves complex synthetic pathways, utilizing diverse hybrid catalysts such as organocatalysts, metal catalysts, and nanocatalysts. These catalysts are employed in one-pot multicomponent reactions to achieve the desired derivatives, highlighting the compound's significance in synthetic organic chemistry (Parmar, Vala, & Patel, 2023).
Optical Sensors and Biological Significance
Pyrimidine derivatives, closely related to this compound, play a significant role in the development of optical sensors due to their unique properties. These compounds are utilized as exquisite sensing materials owing to their ability to form both coordination and hydrogen bonds, making them suitable for sensing probes. Moreover, their biological and medicinal applications underscore their versatility in scientific research (Jindal & Kaur, 2021).
Anti-inflammatory Activities and SAR
Research has highlighted the anti-inflammatory properties of pyrimidine derivatives, with this compound being a structural core for such studies. These compounds exhibit potent anti-inflammatory effects by inhibiting the expression and activities of various inflammatory mediators. The structure-activity relationships (SARs) of numerous pyrimidines have been thoroughly investigated, providing insights into their mechanism of action and guiding the synthesis of novel analogs with enhanced activities and reduced toxicity (Rashid et al., 2021).
Btk Inhibitors in Medicinal Chemistry
1H-Pyrrolo[2,3-d]pyrimidine derivatives have been extensively studied as Btk inhibitors, a class of compounds targeting a tyrosine kinase implicated in several B-cell malignancies and autoimmune diseases. The unique scaffold of pyrrolo[2,3-d]pyrimidines, acting as a deaza-isostere of adenine, positions them as promising candidates for the development of new therapeutic agents for immune diseases or B-cell malignancies (Musumeci et al., 2017).
Biochemical Analysis
Biochemical Properties
1H-Pyrrolo[2,3-d]pyrimidine-2,4-diamine plays a role in biochemical reactions, interacting with various enzymes, proteins, and other biomolecules
Cellular Effects
Preliminary studies suggest that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is complex and involves multiple interactions at the molecular level . These may include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
It is likely that it interacts with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not well-characterized. It is possible that it interacts with various transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
It is possible that it has targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Properties
IUPAC Name |
7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N5/c7-4-3-1-2-9-5(3)11-6(8)10-4/h1-2H,(H5,7,8,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVTARVYKZCLFGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC(=NC(=C21)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00438465 | |
Record name | 1H-Pyrrolo[2,3-d]pyrimidine-2,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00438465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18620-92-3 | |
Record name | 1H-Pyrrolo[2,3-d]pyrimidine-2,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00438465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-pyrrolo[2,3-d]pyrimidine-2,4-diamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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